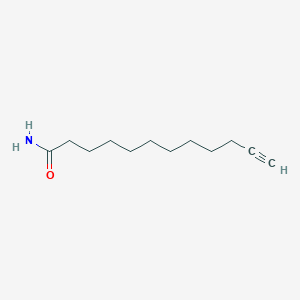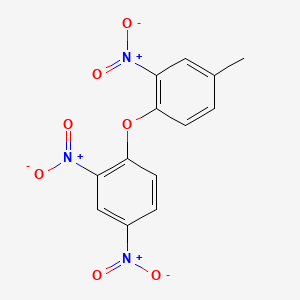
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene is an organic compound characterized by the presence of nitro groups and a phenoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene typically involves the reaction of 2,4-dinitrophenol with 4-methyl-2-nitrochlorobenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The phenoxy group can also participate in binding interactions with specific molecular sites, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene can be compared with similar compounds such as:
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellant formulations.
1,6-Bis(2,4-dinitrophenoxy)-2,4-hexadiyne: Known for its ferroelectric properties.
2,4-Dinitrophenol: Widely studied for its use in biochemical research and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
6282-16-2 |
|---|---|
Formule moléculaire |
C13H9N3O7 |
Poids moléculaire |
319.23 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C13H9N3O7/c1-8-2-4-12(10(6-8)15(19)20)23-13-5-3-9(14(17)18)7-11(13)16(21)22/h2-7H,1H3 |
Clé InChI |
IGUZGDCCALKUAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


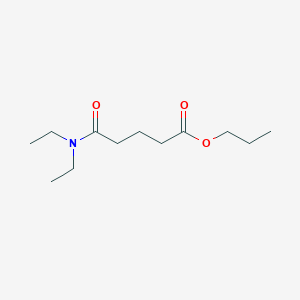
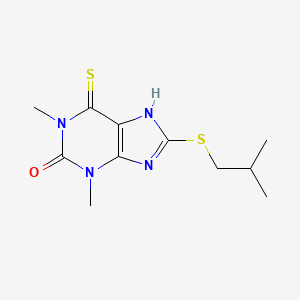
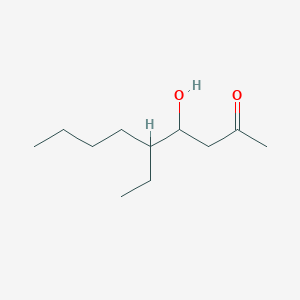
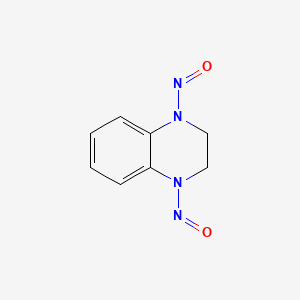
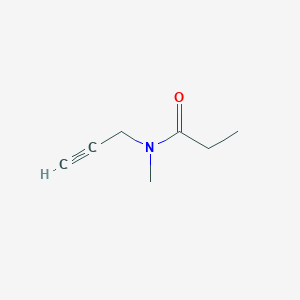
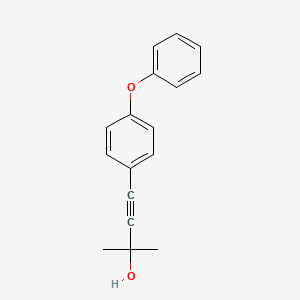
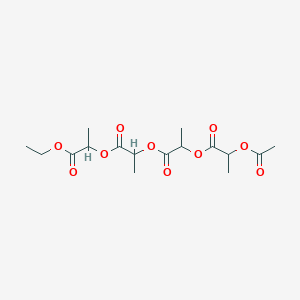
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)

